2-Chloro-4-methyl-5-pyrimidinemethanol
Description
2-Chloro-4-methyl-5-pyrimidinemethanol is a pyrimidine derivative characterized by a hydroxymethyl (-CH₂OH) group at position 5, a methyl (-CH₃) group at position 4, and a chlorine atom at position 2.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(2-chloro-4-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3 |
InChI Key |
JWEGJQRYDAUZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-pyrimidinemethanol typically involves the chlorination of 4-methyl-5-pyrimidinemethanol. One common method includes the reaction of 4-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-5-pyrimidinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products
Oxidation: 2-Chloro-4-methyl-5-pyrimidinecarbaldehyde.
Reduction: 2-Chloro-4-methyl-5-pyrimidinemethane.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-methyl-5-pyrimidinemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-pyrimidinemethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table summarizes key differences and similarities between 2-Chloro-4-methyl-5-pyrimidinemethanol and its analogs:
*Calculated based on molecular formula.
Key Observations:
The hydroxymethyl group at position 5 (common in the target and 4-amino analog) increases hydrophilicity, whereas the chloromethyl group in 4-chloro-5-(chloromethyl)-2-methylpyrimidine introduces higher lipophilicity and reactivity for further functionalization .
Biological Activity: The amino group at position 4 in 4-amino-2-methyl-5-pyrimidinemethanol enables hydrogen bonding, contributing to its role as a vitamin B6 antagonist . In contrast, the chlorine and methyl groups in the target compound may favor interactions with hydrophobic enzyme pockets.
Synthetic Utility :
- 4-Chloro-5-(chloromethyl)-2-methylpyrimidine serves as a versatile intermediate for introducing alkyl chains via its reactive chloromethyl group . The target compound’s hydroxymethyl group could allow oxidation to carboxylic acids or conjugation via esterification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
